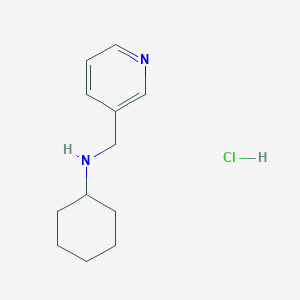Cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride
CAS No.: 1135239-09-6
Cat. No.: VC8049445
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1135239-09-6 |
|---|---|
| Molecular Formula | C12H19ClN2 |
| Molecular Weight | 226.74 g/mol |
| IUPAC Name | N-(pyridin-3-ylmethyl)cyclohexanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h4-5,8-9,12,14H,1-3,6-7,10H2;1H |
| Standard InChI Key | BJVIPCDDJXBMIA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCC2=CN=CC=C2.Cl |
| Canonical SMILES | C1CCC(CC1)NCC2=CN=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(pyridin-3-ylmethyl)cyclohexanamine hydrochloride . Its molecular structure consists of a cyclohexane ring attached to an amine group, which is further linked to a pyridine ring via a methylene bridge. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula reflects the incorporation of 12 carbon atoms, 19 hydrogen atoms, one chlorine atom, and two nitrogen atoms .
| Property | Value | Source |
|---|---|---|
| CAS Number | 1135239-09-6 | |
| Molecular Formula | ||
| Molecular Weight | 226.75 g/mol | |
| IUPAC Name | N-(pyridin-3-ylmethyl)cyclohexanamine hydrochloride |
Synthesis and Manufacturing
Synthetic Routes
Although no direct synthesis protocol for cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride is publicly documented, related methodologies provide insight into plausible pathways. A protocol for synthesizing cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) (a structural analog) involves Grignard reagent formation, nucleophilic addition, and catalytic hydrogenation . Key steps include:
-
Grignard Reaction: Isopropenyl magnesium bromide is prepared in tetrahydrofuran (THF) under nitrogen atmosphere .
-
Nucleophilic Addition: The Grignard reagent reacts with a ketone precursor to form a secondary alcohol intermediate.
-
Hydrogenation: The intermediate undergoes catalytic hydrogenation to yield the final amine .
For cyclohexyl-pyridin-3-ylmethyl-amine hydrochloride, a similar approach could involve reductive amination between cyclohexanamine and pyridine-3-carbaldehyde, followed by hydrochloric acid quenching to form the salt .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents such as water, methanol, and ethanol. The ionic character of the protonated amine enhances its stability under ambient conditions, though prolonged exposure to moisture or high temperatures may degrade the salt form .
Applications and Research Significance
Material Science and Catalysis
The pyridine ring’s electron-deficient nature makes it a potential ligand in coordination chemistry. Transition metal complexes derived from similar amines are explored for catalytic applications in organic synthesis .
| Supplier | Packaging | Price (USD) | Purity |
|---|---|---|---|
| TRC | 10 mg | 45 | Not specified |
| Matrix Scientific | 1 g | 378 | Not specified |
| Hubei Xinyang Medical Tech | Bulk | Inquire | 98% |
Regulatory Considerations
No specific regulatory restrictions are reported, but standard safety protocols for handling amines and hydrochlorides apply. Users should consult Safety Data Sheets (SDS) for hazard information .
Challenges and Future Directions
Knowledge Gaps
The absence of detailed toxicological and pharmacological data limits the compound’s adoption in applied research. Studies addressing its stability under physiological conditions and bioavailability are needed.
Synthetic Optimization
Developing cost-effective, scalable synthesis methods remains a priority. Catalytic asymmetric synthesis could yield enantiomerically pure variants for targeted applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume